molecular formula C26H27N5O2S B2851077 (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone CAS No. 1238342-89-6

(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone

Cat. No.: B2851077
CAS No.: 1238342-89-6
M. Wt: 473.6
InChI Key: CCOFYQKWDJHZBH-UHFFFAOYSA-N
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Description

The compound (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone features a hybrid structure combining a piperazine ring substituted with a 4-methoxyphenyl group, a pyrazole ring, and a thiazole moiety bearing a p-tolyl substituent. For instance, piperazine derivatives are frequently employed in drug design for their role in enhancing solubility and receptor affinity , while pyrazole and thiazole rings are associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

CAS No.

1238342-89-6

Molecular Formula

C26H27N5O2S

Molecular Weight

473.6

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone

InChI

InChI=1S/C26H27N5O2S/c1-17-4-6-19(7-5-17)25-27-18(2)24(34-25)22-16-23(29-28-22)26(32)31-14-12-30(13-15-31)20-8-10-21(33-3)11-9-20/h4-11,16H,12-15H2,1-3H3,(H,28,29)

InChI Key

CCOFYQKWDJHZBH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule featuring a piperazine moiety, a thiazole ring, and a pyrazole structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Molecular Details

  • Molecular Formula: C23H29N5O2
  • Molecular Weight: 407.51 g/mol
  • CAS Number: 252964-68-4
  • IUPAC Name: 2-butan-2-yl-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

The structure includes several functional groups that may contribute to its biological activity, such as methoxy, thiazole, and pyrazole groups.

Antitumor Activity

Research has indicated that compounds containing thiazole and pyrazole rings exhibit significant antitumor properties. For instance, the presence of electron-donating groups on the phenyl ring has been correlated with enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of thiazole derivatives:

CompoundCell Line TestedIC50 (µg/mL)
Compound AJurkat (T-cell)1.61 ± 1.92
Compound BHT-29 (Colon)1.98 ± 1.22

These findings suggest that the thiazole moiety is critical for the observed antitumor activity, particularly when combined with other pharmacophores like pyrazoles.

Anticonvulsant Activity

The compound's structural features also suggest potential anticonvulsant properties. The piperazine ring is known for its role in various CNS-active drugs.

Research Findings

A recent study highlighted the anticonvulsant efficacy of similar piperazine derivatives:

CompoundModel UsedEfficacy (%)
Compound XPTZ-induced seizure model100% protection

This suggests that modifications to the piperazine structure can lead to significant anticonvulsant activity.

The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes in biological systems:

  • Receptor Binding: The thiazole and pyrazole rings may enhance binding to targets such as protein kinases or GABA receptors.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in tumor progression or seizure activity has been suggested based on structure-activity relationship (SAR) studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Derivatives

Piperazine moieties are ubiquitous in medicinal chemistry. Key differences include:

  • Substituent Effects: The methoxyphenyl group in the target compound may enhance lipophilicity compared to sulfonyl-substituted analogs like 1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (). Sulfonyl groups typically improve metabolic stability but reduce membrane permeability .
  • Biological Relevance : Piperazine-sulfonyl derivatives () have shown antiproliferative activity, suggesting that the target compound’s methoxyphenyl group could modulate similar pathways but with altered pharmacokinetics .

Pyrazole-Thiazole Hybrids

The pyrazole-thiazole core in the target compound is structurally analogous to 4-(benzo[d]thiazol-2-yl)-pyrazolones (), which exhibit antimicrobial and antitumor activities. Notable comparisons include:

  • Substituent Positioning: The p-tolyl group on the thiazole ring (target compound) vs. phenyl or chlorophenyl groups in analogs () may influence steric interactions with biological targets. For example, 1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl](thiophen-2-yl)methanone () demonstrated antibacterial activity attributed to its electron-withdrawing chloro substituent, whereas the target’s p-tolyl group (electron-donating) might enhance binding to hydrophobic pockets .
  • Synthetic Routes : The target compound’s synthesis likely parallels methods for pyrazol-4-yl-methylene pyrazolones () and tetrazole-thiol piperazine derivatives (), involving condensation reactions or nucleophilic substitutions under basic conditions .

Data Table: Structural and Functional Comparison

Compound Class Key Substituents Biological Activity Synthesis Method Reference
Target Compound 4-Methoxyphenylpiperazine, p-tolylthiazole Inferred antimicrobial/antitumor Likely condensation/SN2
Piperazine-sulfonyl derivatives Phenylsulfonyl, tetrazole-thiol Antiproliferative Nucleophilic substitution
Pyrazolone-thiazole hybrids Chlorophenyl, thiophenyl Antibacterial Reflux with hydrazine
Benzo[d]thiazol-2-yl pyrazoles Benzothiazole, allyl groups Antitumor Cyclocondensation

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